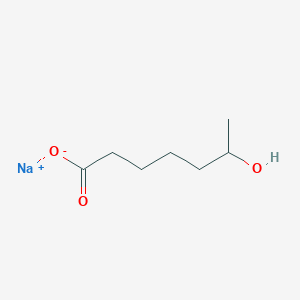

sodium 6-hydroxyheptanoate

Description

Contextualization within ω-Hydroxy Fatty Acid Chemistry

Sodium 6-hydroxyheptanoate belongs to the family of ω-hydroxy fatty acids, which are aliphatic carboxylic acids characterized by a hydroxyl group at the terminal (ω) carbon atom of the alkyl chain. In the case of this compound, the parent acid, 6-hydroxyheptanoic acid, is a seven-carbon chain with a hydroxyl group at the C-6 position. nih.gov The presence of both a carboxylate group and a hydroxyl group in the same molecule imparts a bifunctional nature, making it a potential building block for polyesters and other polymers. ontosight.ai

The general structure of an ω-hydroxy fatty acid is HO-(CH₂)n-COOH. These compounds are of significant interest due to their ability to undergo polycondensation to form polyesters. bohrium.com The properties of the resulting polymers, such as crystallinity, melting point, and biodegradability, are influenced by the length of the hydrocarbon chain (n).

While specific data for this compound is not abundant in publicly available literature, its chemical properties can be inferred from its structure and comparison with other well-studied ω-hydroxyalkanoates. The synthesis of its parent acid, 6-hydroxyheptanoic acid, has been described through methods like the Baeyer-Villiger oxidation of 2-methylcyclohexanone. prepchem.com

Table 1: Physicochemical Properties of 6-Hydroxyheptanoic Acid (Parent Acid of this compound)

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| IUPAC Name | 6-hydroxyheptanoic acid | nih.gov |

| ChEBI ID | CHEBI:78774 | nih.gov |

Significance in Contemporary Chemical and Biological Research Paradigms

The significance of ω-hydroxyalkanoates, and by extension this compound, lies primarily in their role as monomers for the synthesis of biodegradable polymers. These polymers, known as polyhydroxyalkanoates (PHAs), are produced by various microorganisms and are seen as a sustainable alternative to conventional plastics derived from petrochemicals. bohrium.com

Research has demonstrated that methanotrophic bacteria can synthesize novel PHAs by incorporating various ω-hydroxyalkanoate monomers. bohrium.com The addition of different ω-hydroxyalkanoates as co-substrates allows for the production of copolymers with tailored physical properties, such as improved flexibility and a wider processing window compared to homopolymers like poly(3-hydroxybutyrate) (P3HB). bohrium.com

The biotechnological production of ω-hydroxy fatty acids is an active area of research, with efforts focused on engineering microorganisms like Escherichia coli and Pseudomonas species for efficient and selective synthesis. frontiersin.org These biological routes offer a more environmentally friendly alternative to traditional chemical synthesis methods.

Table 2: Examples of ω-Hydroxyalkanoates and their Role in Polymer Synthesis

| ω-Hydroxyalkanoate | Resulting Polymer/Copolymer | Significance | Source |

| 4-Hydroxybutyrate | Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)) | Production of a more flexible and processable biopolymer. | bohrium.com |

| 5-Hydroxyvalerate | Poly(3-hydroxybutyrate-co-5-hydroxyvalerate-co-3-hydroxyvalerate) (P(3HB-co-5HV-co-3HV)) | Creation of copolymers with varied properties. | bohrium.com |

| 6-Hydroxyhexanoate (B1236181) | Poly(3-hydroxybutyrate-co-6-hydroxyhexanoate-co-4-hydroxybutyrate) (P(3HB-co-6HHx-co-4HB)) | Expansion of the range of biodegradable polymers with tunable characteristics. | bohrium.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-hydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3.Na/c1-6(8)4-2-3-5-7(9)10;/h6,8H,2-5H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBXVSCNKEDIU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Bioproduction Strategies for ω Hydroxyalkanoates

Chemical Synthesis Methodologies

Chemical synthesis offers robust and scalable methods for the production of ω-hydroxyalkanoates. These approaches often involve multi-step processes starting from readily available precursors.

Esterification Reactions involving Hydroxyalkanoic Acids

The direct esterification of a hydroxyalkanoic acid is a fundamental reaction for producing the corresponding ester. In the context of sodium 6-hydroxyheptanoate, the process would typically involve the synthesis of 6-hydroxyheptanoic acid followed by its conversion to the sodium salt. The initial formation of the hydroxy acid can be achieved through various means, and its subsequent reaction with a sodium base, such as sodium hydroxide (B78521), yields the target salt.

A general representation of this two-step process is:

Synthesis of 6-hydroxyheptanoic acid.

Neutralization with a sodium base: HO-(CH₂)₅-COOH + NaOH → HO-(CH₂)₅-COONa + H₂O

While direct synthesis of this compound via esterification is not commonly detailed, the principles of esterification are well-established. For instance, lipase-catalyzed esterification has been explored for similar compounds, such as the synthesis of sugar-functionalized oligomeric caprolactone (B156226) from ε-caprolactone and methyl-d-glucopyranoside, which involves the elongation with free 6-hydroxyhexanoate (B1236181) monomer units. nih.gov

Derivatization Approaches from Cyclic Ethers (e.g., Hydrolysis of ε-Caprolactone for 6-Hydroxyhexanoic Acid)

A common and efficient route to ω-hydroxyalkanoic acids is the hydrolysis of their corresponding lactones (cyclic esters). This method is particularly well-documented for the synthesis of 6-hydroxyhexanoic acid from ε-caprolactone. nih.govrsc.org A solution of ε-caprolactone stirred in an aqueous sodium hydroxide solution undergoes ring-opening hydrolysis to form sodium 6-hydroxyhexanoate directly. rsc.org Subsequent neutralization can yield the free 6-hydroxyhexanoic acid. rsc.org

This principle can be extended to the synthesis of 6-hydroxyheptanoic acid from its corresponding lactone, ε-heptalactone. The synthesis of ε-heptalactone can be achieved through the Baeyer-Villiger oxidation of cycloheptanone. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orgrsc.org This oxidation reaction utilizes peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into the ketone ring, forming the lactone. wikipedia.orgnih.govsigmaaldrich.comorganic-chemistry.orgrsc.org

Baeyer-Villiger Oxidation: Cycloheptanone is oxidized with a peroxyacid (e.g., m-CPBA) to yield ε-heptalactone.

Hydrolysis: The resulting ε-heptalactone is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to produce this compound.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Cycloheptanone | Peroxyacid (e.g., m-CPBA) | ε-Heptalactone |

| 2 | ε-Heptalactone | Sodium Hydroxide (NaOH) | This compound |

Advanced Synthetic Routes for Terminal Hydroxylation of Alkanes

The direct terminal hydroxylation of alkanes represents an advanced and highly sought-after synthetic strategy due to the low cost and abundance of alkane feedstocks. This transformation is challenging due to the inertness of C-H bonds. However, certain catalytic systems have shown promise in achieving this. While specific examples for the direct terminal hydroxylation of heptane (B126788) to 1-heptanol (B7768884) followed by oxidation to 6-hydroxyheptanoic acid are not extensively documented in the provided search results, the principles of alkane hydroxylation are an active area of research.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of ω-hydroxyalkanoates. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations under mild conditions.

Lipase-Catalyzed Esterification for ω-Hydroxyalkanoate Synthesis

Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions. researchgate.netnih.gov They have been successfully employed in the synthesis of polyesters from ω-hydroxyalkanoic acids and their esters. nih.govnih.govresearchgate.netnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for the ring-opening polymerization of lactones, such as ε-caprolactone, to produce poly(6-hydroxyhexanoate). nih.gov This enzymatic approach can be adapted for the synthesis of specific esters of ω-hydroxyalkanoic acids.

The lipase-catalyzed esterification of 6-hydroxyhexanoate has been demonstrated, suggesting the feasibility of similar enzymatic reactions for 6-hydroxyheptanoate. nih.gov These reactions are typically carried out in non-aqueous media to favor synthesis over hydrolysis.

| Enzyme | Substrate(s) | Reaction Type | Product(s) | Reference(s) |

| Candida antarctica Lipase B | ε-Caprolactone | Ring-Opening Polymerization | Poly(6-hydroxyhexanoate) | nih.gov |

| Lipase | ε-Caprolactone, Methyl-d-glucopyranoside, 6-hydroxyhexanoate | Esterification and Elongation | Sugar-functionalized oligomeric caprolactone | nih.gov |

Enzymatic Conversion of Precursors in Defined Systems

The use of defined enzymatic systems, often involving multiple enzymes in a cascade, allows for the conversion of simple starting materials into valuable ω-hydroxyalkanoates. A key enzymatic reaction in this context is the terminal hydroxylation of alkanes and fatty acids, often catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.govnih.govmdpi.comresearchgate.netfrontiersin.org

Bacterial P450 enzymes, such as those from the CYP153A family, are known to catalyze the ω-hydroxylation of alkanes and fatty acids with high regioselectivity. researchgate.netnih.govfrontiersin.org For instance, CYP153A6 from Mycobacterium sp. HXN-1500 can hydroxylate medium-chain alkanes (C6 to C11) at the terminal position to produce the corresponding 1-alkanol. nih.gov This 1-alkanol can then be further oxidized by alcohol and aldehyde dehydrogenases to yield the ω-hydroxyalkanoic acid.

A potential biocatalytic route for 6-hydroxyheptanoic acid could involve:

Terminal Hydroxylation: A P450 monooxygenase converts heptane to 1-heptanol.

Oxidation to Aldehyde: An alcohol dehydrogenase oxidizes 1-heptanol to heptanal (B48729).

Oxidation to Carboxylic Acid: An aldehyde dehydrogenase oxidizes heptanal to heptanoic acid.

ω-Hydroxylation: A second P450 monooxygenase hydroxylates heptanoic acid at the ω-position (C6) to produce 6-hydroxyheptanoic acid.

Alternatively, engineered microorganisms can be designed to perform these multi-step conversions in a single pot. For example, a microbial cell can be genetically modified to express the necessary enzymes for converting an alkane all the way to an ω-hydroxyalkanoic acid ester. google.com

| Enzyme System | Starting Material | Key Transformation | Product | Organism/Enzyme Source | Reference(s) |

| CYP153A Monooxygenases | Fatty Acids | ω-Hydroxylation | ω-Hydroxy Fatty Acids | Marinobacter aquaeolei | researchgate.net |

| CYP153A6 | Medium-chain Alkanes (C6-C11) | Terminal Hydroxylation | 1-Alkanols | Mycobacterium sp. HXN-1500 | nih.gov |

| Engineered Acidovorax sp. CHX100 | Cycloalkanes (C5-C10) | Ring opening and oxidation | ω-Hydroxycarboxylic acids | Acidovorax sp. | ufz.de |

Metabolic Engineering for Microbial Production

Metabolic engineering plays a pivotal role in developing microbial cell factories capable of producing desired chemicals from renewable feedstocks. By genetically modifying microorganisms, it is possible to introduce novel biosynthetic pathways, enhance the flux of metabolites towards the target product, and optimize cellular processes for increased yields and productivity.

Development of Recombinant Microorganisms for ω-Hydroxyalkanoate Biosynthesis

The development of recombinant microorganisms is a cornerstone for the successful biosynthesis of ω-hydroxyalkanoates. journaljpri.com The choice of the microbial host is critical, with organisms like Escherichia coli and Pseudomonas putida being popular choices due to their well-characterized genetics and metabolic pathways. frontiersin.orgnih.gov These bacteria can be engineered to express genes from other organisms, thereby creating novel biosynthetic routes for compounds not naturally produced by the host.

For instance, the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polymers of ω-hydroxyalkanoates, has been demonstrated in recombinant P. putida. oup.com These bacteria can utilize alkanoic acids of varying lengths (C7-C14) to produce PHAs. plos.org The introduction of specific genes, such as those encoding for PHA synthases, is essential for the polymerization of ω-hydroxyalkanoate monomers. nih.gov The diversity of PHA synthases allows for the production of a wide range of polyesters with varying properties. nih.gov

Researchers have successfully engineered E. coli for the synthesis of various PHA copolymers by introducing genes from other bacteria. mdpi.com This highlights the modularity of metabolic engineering, where pathways can be assembled from different genetic sources to achieve a desired outcome. Furthermore, the use of recombinant bacteria facilitates the production of PHAs from non-fatty acid feedstocks like glucose and glycerol (B35011), which are often more economical. mdpi.com

A key aspect of developing recombinant strains is the ability to control and modify existing metabolic pathways. For example, deleting competing pathways can redirect carbon flux towards the desired product. In the context of ω-hydroxyalkanoate production, this could involve knocking out genes involved in β-oxidation to prevent the degradation of fatty acid intermediates. mdpi.com

The following table summarizes some of the recombinant microorganisms developed for the production of ω-hydroxyalkanoates and related polymers.

| Microorganism | Genetic Modification | Product | Reference |

| Pseudomonas putida KT2442 | Overexpression of phaZ, fadL, and fadD | 3-hydroxyhexanoic acid (3HHx), 3-hydroxyoctanoic acid (3HO) | oup.com |

| Pseudomonas entomophila LAC23 | β-oxidation impaired | C7-C14 PHA homopolymers | mdpi.com |

| Escherichia coli | Engineered metabolic pathways | P(2HB-co-P3HB) | mdpi.com |

| Methylocystis parvus OBBP | Co-substrate feeding with ω-hydroxyalkanoates | P(3HB-co-6HHx-co-4HB) | bohrium.com |

Engineered Metabolic Pathways for C6 and C7 Hydroxyalkanoate Production from Carbohydrate Feedstocks

A significant goal in metabolic engineering is to utilize inexpensive and abundant carbohydrate feedstocks, such as glucose, for the production of valuable chemicals. mdpi.com The synthesis of C6 and C7 hydroxyalkanoates from these feedstocks requires the construction of novel metabolic pathways that are not naturally present in the host organism.

The de novo fatty acid biosynthesis pathway is a primary route for producing the necessary precursors for ω-hydroxyalkanoates when carbohydrates are the carbon source. encyclopedia.pub This pathway generates acyl-ACPs (acyl carrier proteins), which can be channeled towards the production of hydroxyalkanoates. A key enzyme in this process is (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG), which connects fatty acid synthesis with PHA production by converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. encyclopedia.pub

To produce C6 and C7 hydroxyalkanoates specifically, the engineered pathway must be tailored to generate intermediates of the correct chain length. This can be achieved by expressing specific enzymes that have a preference for C6 and C7 substrates. For example, the selection of appropriate thioesterases can influence the chain length of the fatty acids produced.

One strategy involves extending existing amino acid pathways. uga.edu By redirecting carbon flux from central metabolism through these pathways, it is possible to generate a variety of chemical structures, including dicarboxylic acids that can be precursors to hydroxyalkanoates. uga.edu

Another approach is to utilize the reverse β-oxidation pathway. This pathway can elongate shorter-chain fatty acids to produce the desired C6 and C7 backbones. nih.gov By combining enzymes from different organisms, a synthetic pathway can be assembled in a host like E. coli to produce specific medium-chain carboxylic acids. nih.gov

The biosynthesis of 6-hydroxyhexanoate has been demonstrated through the engineering of a pathway involving a cyclohexanone (B45756) monooxygenase and a lactonase. ucl.ac.uk This pathway converts cyclohexanol (B46403) to ε-caprolactone, which is then hydrolyzed to 6-hydroxyhexanoate. ucl.ac.uk

The table below outlines some of the engineered metabolic pathways for the production of C6 and C7 hydroxyalkanoates and their precursors.

| Pathway | Key Enzymes | Precursor/Product | Reference |

| De novo fatty acid biosynthesis | (R)-3-hydroxyacyl-ACP-CoA transferase (PhaG) | (R)-3-hydroxyacyl-CoA | encyclopedia.pub |

| Reverse β-oxidation | Thiolase, Dehydrogenase, Enoyl-CoA hydratase, Trans-enoyl-CoA reductase | Medium-chain carboxylic acids | nih.gov |

| Cyclohexanol degradation | Cyclohexanone monooxygenase, Lactonase (ChnC) | 6-hydroxyhexanoate | ucl.ac.uk |

Optimization of Bioreactor Conditions and Carbon Flux for Enhanced Yields

Optimizing bioreactor conditions is crucial for maximizing the productivity and yield of microbial fermentations. mdpi.com Factors such as pH, temperature, dissolved oxygen levels, and nutrient feeding strategies must be carefully controlled to maintain a healthy and productive microbial culture. srce.hr

For the production of ω-hydroxyalkanoates, fed-batch and continuous fermentation strategies are often employed to achieve high cell densities and product titers. mdpi.commdpi.com In a fed-batch process, nutrients are fed to the bioreactor over time, which allows for better control over cell growth and product formation. mdpi.com This strategy can also mitigate the toxicity of certain substrates or intermediates. srce.hr

Carbon flux management is a key aspect of optimizing production. By manipulating the genetic and regulatory networks of the cell, it is possible to direct a larger portion of the carbon source towards the synthesis of the desired product. For example, knocking out genes that lead to the formation of byproducts can significantly improve the yield of the target molecule. nih.gov In Pseudomonas putida, truncating the TCA cycle has been shown to increase the carbon flux towards the fatty acid synthesis pathway, leading to enhanced production of mcl-PHAs. nih.gov

The choice of carbon source and the feeding strategy can also have a profound impact on carbon flux. researchgate.net For instance, when using fatty acids as a carbon source, the chain length of the fatty acid can influence the composition of the resulting PHA. plos.org When using carbohydrates, the feeding rate can be controlled to balance cell growth and product formation. nih.gov

Nutrient limitation, particularly of nitrogen or phosphate (B84403), is a common strategy to induce the accumulation of PHAs in many bacteria. srce.hr Under these conditions, cell growth is limited, and the excess carbon is channeled into the synthesis of storage compounds like PHAs. srce.hr

The following table highlights key parameters and strategies for optimizing bioreactor conditions and carbon flux for ω-hydroxyalkanoate production.

| Parameter/Strategy | Description | Impact on Production | Reference |

| Fed-batch Fermentation | Controlled feeding of nutrients over time. | Achieves high cell densities and product titers. | mdpi.commdpi.com |

| Continuous Fermentation | Continuous addition of fresh medium and removal of culture broth. | Can improve productivity and allow for process control. | srce.hr |

| Nutrient Limitation (N, P) | Restricting the supply of essential nutrients other than the carbon source. | Induces PHA accumulation in many bacterial strains. | srce.hr |

| Carbon Flux Redirection | Genetic modification to block competing metabolic pathways. | Increases the flow of carbon towards the desired product. | nih.gov |

| pH and Temperature Control | Maintaining optimal environmental conditions for the microbial host. | Ensures robust cell growth and enzyme activity. | srce.hr |

Biochemical Transformations and Metabolic Fates of ω Hydroxyalkanoates

Catabolic Pathways of ω-Hydroxyalkanoates in Microorganisms

The microbial breakdown of ω-hydroxyalkanoates is a critical component of carbon cycling, particularly for bacteria that utilize hydrocarbons as a source of carbon and energy. Organisms such as Pseudomonas species have evolved sophisticated enzymatic pathways to metabolize these compounds.

In various alkane-utilizing strains of Pseudomonas, the metabolism of fatty acids can proceed through omega (ω)-oxidation. This pathway involves the hydroxylation of the terminal methyl group of a fatty acid. For hexanoate (B1226103), this process is initiated by an alkane monooxygenase (ω-hydroxylase) which converts it to 6-hydroxyhexanoate (B1236181). nih.govasm.org This initial hydroxylation is a crucial step that prepares the fatty acid for further oxidation. asm.org

The resulting 6-hydroxyhexanoate is then further oxidized. The complete ω-oxidation pathway serves as the primary route for the degradation of these compounds in certain microorganisms, demonstrating a key physiological role for this metabolic sequence. nih.govasm.org Studies with Pseudomonas have shown that cells induced with n-hexane can effectively omega-oxidize hexanoate, 6-hydroxyhexanoate, and 6-oxohexanoate (B1234620) into adipic acid, with varying molar yields of 5%, 30%, and 90%, respectively. nih.gov

Following the initial hydroxylation, 6-hydroxyhexanoate undergoes sequential oxidation to yield a dicarboxylic acid. The alcohol group of 6-hydroxyhexanoate is oxidized to an aldehyde, forming 6-oxohexanoate (also known as adipic semialdehyde). nih.govresearchgate.net This reaction is catalyzed by 6-hydroxyhexanoate dehydrogenase. wikipedia.orgqmul.ac.uk Subsequently, 6-oxohexanoate is further oxidized to adipic acid by the enzyme 6-oxohexanoate dehydrogenase. researchgate.net

This conversion pathway is the exclusive route for the productive degradation of 6-hydroxyhexanoate in these microorganisms. nih.govasm.org The ability of a microorganism to utilize 6-hydroxyhexanoate for growth is directly linked to its capacity to also metabolize adipate (B1204190). nih.gov For instance, Pseudomonas aeruginosa PAO grown on 1,6-hexanediol or 6-hydroxyhexanoate shows high induction for the enzymes required for both 6-oxohexanoate and adipate oxidation. nih.gov

The biocatalytic conversion of 1,6-hexanediol to adipic acid has been demonstrated with high efficiency in Gluconobacter oxydans, achieving over 99% yield through the intermediate 6-hydroxyhexanoic acid. d-nb.info This highlights the potential for microbial systems in the production of valuable dicarboxylic acids from ω-hydroxyalkanoates.

While ω-oxidation is the productive catabolic route, 6-hydroxyhexanoate is also susceptible to attack by β-oxidation enzymes. However, this alternative pathway leads to the formation of a non-metabolizable intermediate. nih.govasm.org When Pseudomonas cells grown on hexanoate are incubated with 6-hydroxyhexanoate, they accumulate 2-tetrahydrofuranacetic acid. nih.gov

This compound is also formed when cells are incubated with hexanoate or 1,6-hexanediol, but not with 6-oxohexanoate. nih.gov The formation of 2-tetrahydrofuranacetic acid represents a metabolic dead-end, as the cells are unable to degrade it further. nih.govasm.org This finding underscores that the β-oxidation pathway for 6-hydroxyhexanoate is not physiologically significant for carbon assimilation in these organisms, making ω-oxidation the sole effective pathway for its complete degradation. nih.govasm.org

Endogenous Occurrence and Metabolic Studies in Biological Systems

Identification of Hydroxy Fatty Acids as Naturally Occurring Organic Acids

Hydroxy fatty acids (HFAs) are a diverse class of naturally occurring lipids found across a wide array of biological systems, including plants, animals, and microorganisms. These molecules are characterized by the presence of one or more hydroxyl groups along their carbon chain. The position of this hydroxyl group can vary, leading to α-, β-, or ω-hydroxy fatty acids, each with distinct biological roles.

In mammals and higher plants, ω-hydroxy acids are integral components of structures that form permeability barriers, primarily to prevent water loss. They are found in epidermal sphingolipids, the sebum of certain animals, and in plant-derived waxes like carnauba wax. In plants, they are major constituents of cutin and suberin, which are protective biopolymers in the cuticle and cell walls, respectively.

Bacteria also utilize hydroxy fatty acids. For instance, 3-hydroxy fatty acids are unique structural components of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria. Furthermore, many bacteria synthesize and accumulate polyhydroxyalkanoates (PHAs), which are polyesters of various hydroxyalkanoate monomers, serving as intracellular carbon and energy reserves. The widespread presence and varied functions of HFAs underscore their importance in biological systems.

| Kingdom | Location/Function | Examples of Compounds/Structures |

| Animals | Skin barrier, sebum, wool wax | Epidermal sphingolipids, giant-ring lactones |

| Plants | Protective barriers (cutin, suberin), seed oils | C16 and C18 ω-hydroxy acids, dihydroxyhexadecanoic acid |

| Bacteria | Cell membrane components, energy storage | 3-hydroxy fatty acids in LPS, Polyhydroxyalkanoates (PHAs) |

| Examples of the natural occurrence of hydroxy fatty acids in different biological kingdoms. |

Detection and Significance of 4-oxo-6-hydroxyheptanoate as a Putative Metabolite

While the metabolism of ω-hydroxyalkanoates involves ω-oxoalkanoate intermediates, specific information regarding the detection and metabolic significance of 4-oxo-6-hydroxyheptanoate is not extensively documented in available scientific literature. Chemical databases confirm its structure and chemical properties. However, detailed studies identifying it as a specific metabolite in biological fluids or tissues, or elucidating its precise metabolic role and significance, are not readily found. This indicates a potential gap in the current understanding of heptanoate metabolism and highlights an area for future research.

Elucidation of Metabolic Pathways of ω-Hydroxyalkanoates in Various Organisms

The metabolic pathways involving ω-hydroxyalkanoates are diverse and vary between organisms. The two primary metabolic fates are catabolism for energy production via ω-oxidation and anabolism for the synthesis of biopolymers like polyhydroxyalkanoates (PHAs).

ω-Oxidation: In many organisms, including mammals, ω-oxidation serves as a minor but important catabolic pathway for fatty acids, particularly when the primary pathway of β-oxidation is impaired. The process begins with the hydroxylation of the terminal methyl carbon of a fatty acid, forming an ω-hydroxy fatty acid. As described in section 3.2.3, this is followed by successive oxidations to an aldehyde and then a dicarboxylic acid. The resulting dicarboxylic acid can then be further shortened from both ends by the β-oxidation pathway.

Polyhydroxyalkanoate (PHA) Biosynthesis: In numerous bacterial species, hydroxyalkanoates are key precursors for the synthesis of PHAs. These biopolyesters serve as intracellular storage materials for carbon and energy. The biosynthesis of PHAs involves several metabolic routes that can generate the necessary (R)-3-hydroxyacyl-CoA monomers. These routes are often linked to central metabolic pathways:

Fatty Acid De Novo Synthesis: Intermediates from this pathway can be diverted to form hydroxyacyl-CoA monomers.

Fatty Acid β-Oxidation: This pathway can also be a source of intermediates for PHA synthesis, particularly when bacteria are grown on fatty acids as a carbon source.

The specific monomers incorporated into the PHA polymer depend on the bacterial species, the available carbon source, and the specific enzymes present in the metabolic pathways.

| Pathway | Organism(s) | Function | Key Process |

| ω-Oxidation | Mammals, Plants | Catabolism, Detoxification | Conversion of ω-hydroxyalkanoate to a dicarboxylic acid |

| PHA Biosynthesis | Bacteria | Carbon/Energy Storage | Polymerization of hydroxyacyl-CoA monomers |

| Major metabolic pathways involving ω-hydroxyalkanoates in different organisms. |

Derivatives, Analogues, and Advanced Chemical Building Blocks from ω Hydroxyalkanoates

Synthesis and Structural Elucidation of Functionalized Esters and Analogues

The transformation of ω-hydroxyalkanoates into functionalized esters and their analogues is a cornerstone of their chemical utility. This section details the preparation and characterization of key derivatives that serve as intermediates for more complex structures.

Preparation and Characterization of Methyl and Ethyl Esters of Hydroxyhexanoate and Hydroxyoctanoate

The methyl and ethyl esters of hydroxyhexanoate and hydroxyoctanoate are fundamental derivatives of ω-hydroxyalkanoates. Their synthesis can be achieved through various chemical and enzymatic routes, providing essential precursors for further functionalization.

For instance, ethyl 6-hydroxyhexanoate (B1236181) can be synthesized by the acid-catalyzed transesterification of ε-caprolactone. researchgate.net A solution of ε-caprolactone in 0.5 M NaOH can be stirred to produce 6-hydroxyhexanoic acid, which is then further processed. rsc.org Another approach involves the selective reduction of adipic acid monoethyl ester. Similarly, benzyl (B1604629) 6-hydroxyhexanoate can be prepared from 6-hydroxyhexanoic acid and benzyl bromide. The synthesis of ethyl 3-hydroxyoctanoate (B1259324) has been successfully accomplished using the Reformatsky reaction, which provides a good yield of the desired β-hydroxy ester. thieme-connect.com This method involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal. thieme-connect.com

The characterization of these esters is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed. For ethyl 3-hydroxyoctanoate synthesized via the Reformatsky reaction, specific spectral data has been reported. thieme-connect.com

| Compound | Synthetic Method | Precursors | Yield | Reference |

|---|---|---|---|---|

| Ethyl 6-hydroxyhexanoate | Acid-catalyzed transesterification | ε-caprolactone, Ethanol | Good | researchgate.net |

| Benzyl 6-hydroxyhexanoate | Esterification | 6-hydroxyhexanoic acid, Benzyl bromide | ~100% | rsc.org |

| Ethyl 3-hydroxyoctanoate | Reformatsky Reaction | Hexanal, Ethyl bromoacetate, Zinc | 86% | thieme-connect.com |

| Methyl 6-hydroxyhexanoate tert-butylsulfamate ester | Esterification | Methyl 6-hydroxyhexanoate, Triethylammonium tert-butylsulfamate salt | 92% | nih.gov |

| Technique | Reported Data | Reference |

|---|---|---|

| IR (film) | 3432, 2931, 1718, 1372, 1162, 1026 cm⁻¹ | thieme-connect.com |

| ¹H NMR (300 MHz, CDCl₃) | δ = 0.88 (t), 1.27 (m), 2.39 (dd), 2.50 (dd), 2.90 (s), 3.99 (m), 4.17 (q) | thieme-connect.com |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 14.1, 14.3, 22.7, 25.3, 31.8, 36.6, 41.4, 60.8, 68.2, 173.2 | thieme-connect.com |

Synthesis of Phosphocholine (B91661) Ester Derivatives of Hydroxyhexanoate

A significant application of ω-hydroxyalkanoates is in the synthesis of phosphocholine (PC) ester derivatives, which are valuable as haptens for immunological studies. The synthesis of 6-(O-phosphorylcholine)hydroxyhexanoic acid is a key example, providing a useful affinity ligand for purifying PC-binding proteins. Current time information in Bangalore, IN.

The synthesis can be achieved through an alkylation approach. Current time information in Bangalore, IN. One method involves converting the calcium salt of phosphorylcholine (B1220837) into its potassium salt, which is then alkylated with ethyl 6-bromohexanoate (B1238239) in the presence of a crown ether catalyst to yield ethyl 6-(phosphorylcholine)hydroxyhexanoate. Current time information in Bangalore, IN.acs.org This ethyl ester can then be hydrolyzed to give the final product, 6-(O-phosphorylcholine)hydroxyhexanoic acid, in good yield. Current time information in Bangalore, IN. An alternative pathway involves reacting an alkyl ester derivative of an alkanoic acid, such as 6-bromohexanoic acid, with a phosphocholine molecule. acs.org The resulting phosphocholine alkanoate ester is then deprotected, often using a quaternary amine like tetrabutylammonium (B224687) hydroxide (B78521), to form the phosphocholine alkanoate. acs.org

| Product | Key Reactants | Key Steps | Yield | Reference |

|---|---|---|---|---|

| Ethyl 6-(phosphorylcholine)hydroxyhexanoate | Phosphorylcholine calcium salt, Ethyl 6-bromohexanoate | Conversion to potassium salt, alkylation with crown-ether catalysis | Up to 85% conversion | Current time information in Bangalore, IN. |

| 6-(Phosphorylcholine)hydroxyhexanoic acid | Ethyl 6-(phosphorylcholine)hydroxyhexanoate | Hydrolysis with tetrabutylammonium hydroxide | 80% | Current time information in Bangalore, IN. |

| p-nitrophenyl 6-(O-phosphocholine)hydroxyhexanoate | 6-(O-phosphocholine)hydroxyhexanoate | Esterification with p-nitrophenyl trifluoroacetate | ~80% | acs.org |

Utilization in Supramolecular Chemistry and Functional Materials Design

The derivatives of ω-hydroxyalkanoates are not merely synthetic curiosities; they are fundamental components in the construction of larger, functional systems. Their unique structures enable their use as precursors for monomers and as versatile building blocks for complex molecular assemblies.

Precursors for Novel Surface Active Monomers

ω-Hydroxyalkanoates and their derivatives serve as excellent precursors for surface-active monomers, or surfactants. This is due to their amphiphilic nature, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. Rhamnolipids (RLs), a class of potent biosurfactants, are synthesized by bacteria from 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) precursors. nih.gov These HAAs are formed by the dimerization of (R)-3-hydroxyalkanoyl-CoA molecules, directly linking the metabolism of hydroxyalkanoates to the production of surfactants. nih.gov

The structure of these molecules, with the polar head group (e.g., rhamnose in RLs or phosphocholine in the derivatives discussed earlier) and the nonpolar hydrocarbon tail, allows them to reduce surface tension at interfaces, a defining characteristic of surfactants. nih.gov This property is essential for processes like emulsification and is exploited in various industrial and biomedical applications. The ability to chemically synthesize and modify these monomers, for instance by creating sugar-functionalized oligomers from ε-caprolactone, allows for the tuning of their surfactant properties for specific applications. researchgate.netnih.gov

Building Blocks for Complex Molecular Architectures and Libraries

The true versatility of ω-hydroxyalkanoates is demonstrated in their role as building blocks for a vast array of complex molecular architectures. They are the natural monomers for the biosynthesis of polyhydroxyalkanoates (PHAs), a diverse family of biodegradable polyesters. mdpi.comnih.govresearchgate.net By controlling the feedstock provided to microorganisms or by using chemical polymerization methods like ring-opening polymerization of lactones, a wide variety of PHA homopolymers and copolymers can be created. mdpi.comresearchgate.netacs.org This allows for the production of materials with tailored properties, from rigid thermoplastics to flexible elastomers. rsc.orgscispace.com

The ability to introduce different monomers, such as 3-hydroxyvalerate (B1259860) or 3-hydroxyhexanoate, into a poly(3-hydroxybutyrate) chain demonstrates the modular approach to designing complex polymer architectures. researchgate.net Furthermore, these PHA polymers can be chemically modified through grafting or block copolymerization to introduce new functionalities, expanding their application range. rsc.orgmdpi.comulster.ac.uk This use of ω-hydroxyalkanoates as fundamental units for creating diverse and functional macromolecules places them at the center of advanced materials design and supramolecular chemistry. researchgate.netbenthamdirect.com Their potential is further highlighted in the synthesis of complex structures like amphiphilic block copolymers that self-assemble into multicompartment micelles and other nanostructures.

Applications in Polymer Science and Engineering

Monomeric Units for Biodegradable Polymer Synthesis

The ability of ω-hydroxyalkanoates to form biodegradable polyesters is a cornerstone of their application in polymer science. This section reviews several key pathways through which these monomers are transformed into valuable biopolymers.

Poly(ε-caprolactone) (PCL) is a well-known biodegradable polyester (B1180765) with significant applications in the medical field. researchgate.net It is produced through the ring-opening polymerization (ROP) of ε-caprolactone, which is the cyclic ester of 6-hydroxyhexanoic acid. sciepublish.comnih.gov The synthesis of PCL can be achieved via chemical polymerization or through enzymatic processes, the latter being considered a "green" method due to its mild reaction conditions and high selectivity. sciepublish.comiaamonline.org

The conversion of ε-caprolactone in the presence of a lipase (B570770) catalyst, such as Candida antarctica lipase B (CaLB), can yield either 6-hydroxyhexanoic acid through hydrolysis or oligo(caprolactone) through esterification, depending on the reaction conditions. mdpi.com The sodium salt, sodium 6-hydroxyhexanoate (B1236181), can be readily prepared from its corresponding lactone by reacting it with sodium hydroxide (B78521). nih.gov This relationship underscores the role of compounds like sodium 6-hydroxyheptanoate as potential linear monomers for polyester synthesis, analogous to the well-established 6-hydroxyhexanoic acid/ε-caprolactone system.

Table 1: Enzymatic Ring-Opening Polymerization of ε-Caprolactone

| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Number Average Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| Immobilized CALB | 60 | 24 | - | 5400 |

| Immobilized CALB | 60 | 120 | 90 | 5100 |

| Immobilized CALB | 80 | 150 | ~90 | 9000 |

This table presents data on the enzymatic ring-opening polymerization of ε-caprolactone catalyzed by immobilized Candida antarctica lipase B (IMCALB), showing the effect of reaction time and temperature on monomer conversion and the molecular weight of the resulting poly(ε-caprolactone). Data sourced from iaamonline.org.

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy reserves. nih.govwestminster.ac.uk Methanotrophic bacteria, which utilize methane (B114726) as their primary carbon source, are a promising platform for PHA production. nih.gov While these bacteria typically produce poly(3-hydroxybutyrate) (P3HB), their product range can be expanded by providing co-substrates during cultivation.

Research has demonstrated that methanotrophs like Methylocystis parvus OBBP can incorporate various ω-hydroxyalkanoate monomers, including 6-hydroxyhexanoate (6HHx), when fed as a co-substrate alongside methane. nih.gov This strategy leads to the synthesis of novel copolymers with tailored material properties. For instance, the incorporation of ω-hydroxyalkanoate monomers lowers the melting temperature (Tm) and glass transition temperature (Tg) of the resulting PHA, which expands the processing window and reduces brittleness compared to P3HB homopolymer. nih.gov This bio-synthetic approach allows for the production of copolymers such as poly(3-hydroxybutyrate-co-6-hydroxyhexanoate). nih.govnih.gov

Table 2: Thermal Properties of PHAs Synthesized by Methanotrophs with ω-Hydroxyalkanoate Co-substrates

| Polymer | Tg (°C) | Tm (°C) |

|---|---|---|

| P3HB | 4 | 177 |

| P(3HB-co-13% 4HB) | -13 | 148 |

| P(3HB-co-5% 5HV) | -3 | 151 |

| P(3HB-co-3% 6HHx) | -8 | 150 |

This table shows the glass transition temperature (Tg) and melting temperature (Tm) for poly(3-hydroxybutyrate) (P3HB) and its copolymers containing 4-hydroxybutyrate (4HB), 5-hydroxyvalerate (5HV), and 6-hydroxyhexanoate (6HHx). The incorporation of these ω-hydroxyalkanoate monomers significantly alters the thermal properties of the polymer. Data sourced from nih.gov.

Enzymatic ring-opening polymerization (eROP) has emerged as a powerful "green" alternative to conventional chemical polymerization for producing polyesters. iaamonline.orgrsc.org Lipases are effective catalysts for the ROP of lactones, such as ε-caprolactone. oup.com The mechanism involves the formation of an enzyme-lactone complex, followed by a nucleophilic attack from an initiator (e.g., water or an alcohol), and subsequent propagation steps where the hydroxyl end of the growing polymer chain attacks new enzyme-lactone complexes. researchgate.net

This method has been extensively studied for the synthesis of polyesters like PCL. researchgate.netrsc.org While the provided outline mentions poly(β-amino ester) copolymers, the core principle demonstrated in the literature is the lipase-catalyzed synthesis of polyesters from lactones. This enzymatic approach is valued for its mild reaction conditions and the ability to produce polymers without residual metal catalysts. iaamonline.org

Co-polymerization Strategies for Novel Polymeric Materials

Co-polymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with unique properties that are not achievable with homopolymers. This section examines specific examples of how co-polymerization is used to develop advanced functional polymers.

Polylactide (PLA) is another major biodegradable polymer, typically synthesized via the ROP of lactide, the cyclic dimer of lactic acid. mdpi.comnih.govresearchgate.net To create novel polymeric materials with antimicrobial properties, co-polymerization strategies have been developed. One such approach involves the ROP of L-lactide with a custom-synthesized monomer, such as 2,2-bis(azidomethyl)trimethylene carbonate. omu.edu.tr

This co-polymerization yields a biodegradable PLA copolymer with pendant azido (B1232118) groups. These groups serve as handles for further modification via "click chemistry." Specifically, a Huisgen 1,3-dipolar cycloaddition reaction can be used to attach alkyne-functionalized quaternary ammonium (B1175870) salts to the polymer backbone. The resulting copolymer exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the activity being dependent on the composition and the chemical structure of the attached antimicrobial agent. omu.edu.tr

Surface-active copolymers, or surfactants, are essential for creating and stabilizing colloidal dispersions. google.com Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, are particularly effective. mdpi.com These polymers can self-assemble in a selective solvent to form structures like micelles, which can stabilize dispersed particles. kpi.ua

A complex copolymer incorporating 6-hydroxyhexanoate units has been described, highlighting the potential for this class of monomers in creating functional materials for applications such as coatings and adhesives. ontosight.ai The inclusion of hydroxyalkanoate components can impart hydrophilicity and potential sites for cross-linking. ontosight.ai The synthesis of tailor-made block copolymers allows for the creation of effective steric stabilizers for colloidal dispersions, such as those of polypyrrole, a conducting polymer. kpi.ua

Analytical Methodologies for Research and Characterization of ω Hydroxyalkanoates

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of ω-hydroxyalkanoates, providing robust methods for both qualitative and quantitative assessment. Gas and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and commonly employed techniques in this field.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and widely adopted method for the qualitative and quantitative analysis of PHA monomers like 6-hydroxyheptanoate. wikipedia.orgstanford.edu The technique separates compounds based on their volatility and interaction with a stationary phase, while mass spectrometry fragments the eluted molecules and identifies them based on their mass-to-charge ratio.

Sample Preparation: A critical prerequisite for GC analysis is the conversion of the non-volatile hydroxyalkanoic acids into volatile derivatives. This is typically achieved through a process of alcoholysis (e.g., methanolysis), which breaks down PHA polymers into their constituent methyl ester monomers. wikipedia.org For sodium 6-hydroxyheptanoate, an initial acidification step would be followed by esterification. To further increase volatility and improve chromatographic peak shape, the hydroxyl group is often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govmdpi.com

Metabolite Profiling and Quantification: GC-MS is exceptionally suited for metabolite profiling, allowing for the identification of various ω-hydroxyalkanoates within a single sample. wikipedia.org For quantification, the method exhibits excellent sensitivity and accuracy. ijpsonline.com Isotope Dilution Mass Spectrometry (IDMS), where a known amount of a stable isotope-labeled standard is added to the sample, represents a gold standard for precise quantification, as it corrects for variations in sample preparation and instrument response. sci-hub.se

Below is a table summarizing typical parameters for the GC-MS analysis of derivatized short-chain fatty acids, which are analogous to the analysis of 6-hydroxyheptanoate.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | ijpsonline.com |

| Injection Volume | 1 µL (split/splitless) | ijpsonline.com |

| Inlet Temperature | 250 °C | ijpsonline.com |

| Oven Program | Initial 60 °C, ramp at 10 °C/min to 325 °C | ijpsonline.com |

| Carrier Gas | Helium | ijpsonline.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | sci-hub.se |

| MS Transfer Line | 290 °C | ijpsonline.com |

| MS Source Temp | 230 °C | sci-hub.se |

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful complementary technique to GC-MS for analyzing PHA monomers. nih.gov It is particularly advantageous for compounds that are thermally labile or less volatile, as it often circumvents the need for chemical derivatization. nih.gov

The methodology involves separating the hydrolyzed monomers on a liquid chromatography column (e.g., reverse-phase C18) and subsequently detecting them with a mass spectrometer. The use of high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, enables highly accurate mass measurements. This capability is invaluable for confirming the elemental composition of known monomers and for elucidating the structures of novel or unexpected ω-hydroxyalkanoates. nih.gov A study by Ge et al. (2016) successfully established an on-line LC-MS and off-line LC-NMR strategy to quantify seven standard PHA monomers and identify unknown ones from bacterial extracts. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of molecules like 6-hydroxyheptanoate. NMR provides detailed information about the carbon-hydrogen framework, while FT-IR is used to identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for structural elucidation of organic molecules. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a magnetic field.

For 6-hydroxyheptanoate, ¹H-NMR would provide distinct signals corresponding to each unique proton environment, including the terminal methyl group (CH₃), the various methylene (B1212753) groups (CH₂) in the chain, the methine proton attached to the hydroxyl group (CH-OH), and the acidic proton of the carboxyl group (which may be absent or shifted in the sodium salt form or when using deuterated solvents). nih.gov Similarly, ¹³C-NMR provides a signal for each unique carbon atom, confirming the seven-carbon backbone and the positions of the hydroxyl and carboxylate groups. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, providing unequivocal structural assignment. scielo.br

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 6-hydroxyheptanoic acid, which are expected to be very similar for its sodium salt.

| Atom Position (from COOH) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference (Analog) |

|---|---|---|---|

| C1 (-COOH) | ~11-12 (broad s) | ~179-180 | nih.gov |

| C2 (-CH₂-) | ~2.3 (t) | ~34 | nih.gov |

| C3 (-CH₂-) | ~1.6 (m) | ~24-25 | nih.gov |

| C4 (-CH₂-) | ~1.4 (m) | ~25-26 | nih.gov |

| C5 (-CH₂-) | ~1.5 (m) | ~32-33 | nih.gov |

| C6 (-CH(OH)-) | ~3.6-3.8 (m) | ~62-63 | nih.gov |

| C7 (-CH₃) | ~1.2 (d) | ~22-23 | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. nih.gov For this compound, the FT-IR spectrum would be characterized by several key absorption bands. The presence of a strong, broad band for the O-H stretch of the hydroxyl group, C-H stretching from the alkyl chain, and a very strong C=O stretch from the carboxylate anion are definitive markers. chromatographyonline.comnih.gov FT-IR is often used as a preliminary screening method to confirm the presence of polyesters (PHAs) in bacterial cells before more detailed chromatographic analysis is performed. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) | nih.gov |

| C-H (alkane) | Stretching | 2850-3000 | nih.gov |

| C=O (carboxylate) | Asymmetric Stretching | 1550-1610 (strong) | chromatographyonline.comnih.gov |

| C-O | Stretching | 1050-1250 | nih.gov |

Electrophoretic Methods for Oligomer Analysis

While chromatographic and spectroscopic methods excel at monomer analysis, electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful platform for the separation of charged species, including ω-hydroxyalkanoate oligomers. As the sodium salts, these oligomers are anionic and thus well-suited for electrophoretic separation.

Capillary Zone Electrophoresis (CZE) separates ions based on their differing electrophoretic mobilities in an electric field, which is a function of their charge-to-size ratio. This would allow for the separation of 6-hydroxyheptanoate oligomers based on their chain length, as longer oligomers would have a different charge-to-size ratio and migrate at different velocities through the capillary. nih.gov Detection is often accomplished using indirect UV detection, where a UV-absorbing ion is added to the background electrolyte.

Another relevant technique is Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography. wikipedia.org In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. chromatographyonline.com Analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, adding a chromatographic separation mechanism to the electrophoretic migration. nih.gov This allows for the separation of both charged and neutral molecules and can provide enhanced resolution for structurally similar oligomers based on subtle differences in their hydrophobicity.

Although specific applications for 6-hydroxyheptanoate oligomers are not extensively documented, the successful use of CE and MEKC for the analysis of other organic acid oligomers, short-chain fatty acids, and oligosaccharides demonstrates the high potential and applicability of these methods for characterizing the oligomeric distribution of ω-hydroxyalkanoates. nih.govnih.gov

Capillary Zone Electrophoresis (CZE)creative-biolabs.com

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique used for the analysis of charged molecules. It is the most common mode of capillary electrophoresis (CE) and separates analytes based on differences in their electrophoretic mobility, which is dependent on the charge-to-size ratio of the molecule. creative-proteomics.com This methodology is well-suited for the characterization of ω-hydroxyalkanoates, such as this compound, due to its efficiency, minimal sample consumption, and rapid analysis times. creative-biolabs.com

The fundamental principle of CZE involves the migration of charged ions within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high-voltage electric field. nih.gov When a voltage is applied, a phenomenon known as electroosmotic flow (EOF) is generated, which typically drives the bulk flow of the electrolyte solution towards the cathode. creative-biolabs.com Anions, such as the carboxylate form of 6-hydroxyheptanoate, have their own electrophoretic mobility directed towards the anode. However, in many CZE systems, the EOF is strong enough to carry all analytes—cations, neutrals, and anions—past the detector, which is usually located near the cathodic end of the capillary. creative-biolabs.com The separation of anions is achieved because their net velocity towards the cathode is retarded by their intrinsic electrophoretic mobility towards the anode, causing them to be detected after neutral molecules and cations.

The separation is governed by the analyte's electrophoretic mobility (μₑₚ), which is directly proportional to its ionic charge and inversely proportional to factors related to its size and the viscosity of the medium. nih.gov This allows for the effective separation of closely related ω-hydroxyalkanoates based on subtle differences in their structure and charge.

Research Findings and Methodological Data

While specific CZE applications for this compound are not extensively detailed in the literature, the methodology has been successfully applied to structurally similar compounds, such as other hydroxy acids and short-chain fatty acids (SCFAs). These studies provide a strong basis for the analytical characterization of ω-hydroxyalkanoates.

One study detailed the use of CZE with a neutral phosphate (B84403) buffer as the BGE to analyze water-soluble oligomers of hydroxy acids, including 6-hydroxyhexanoic acid. capes.gov.br The research demonstrated that separation was primarily governed by the charge-to-mass ratio of the oligoesters. capes.gov.br Two different separation modes were explored: a normal polarity mode with injection at the anodic side and a reverse polarity mode using a polycation-coated capillary with injection at the cathodic side. capes.gov.br The latter provided rapid separation of the hydroxy acid oligomers. capes.gov.br

For fatty acids that lack strong UV-absorbing chromophores, indirect photometric detection is a common strategy. nih.gov This involves adding a highly UV-absorbing co-ion to the BGE. The analyte displaces this co-ion, causing a decrease in absorbance as it passes the detector, which allows for quantification. nih.gov Research on C12-C18 fatty acid salts utilized this approach, achieving detection limits in the micromolar range. nih.gov

The tables below summarize typical experimental conditions and performance metrics from CZE studies on related compounds, which are illustrative of the methodology applicable to this compound.

Table 1: Example CZE Conditions for Hydroxy Acid Analysis Data derived from a study on hydroxy acid oligomers. capes.gov.br

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-Silica |

| Background Electrolyte (BGE) | Neutral Phosphate Buffer |

| Separation Mode | Normal (Anodic Injection) & Reverse (Cathodic Injection) |

| Detection | UV/Vis Detector |

Table 2: CZE Method Validation Parameters for Short-Chain Fatty Acid Analysis Data derived from a validation study for acetic, propionic, and butyric acids. scielo.br

| Parameter | Acetic Acid | Propionic Acid | Butyric Acid |

|---|---|---|---|

| Linearity (r²) | > 0.98 | > 0.98 | > 0.98 |

| Recovery (%) | 74.1 - 109.8 | 74.1 - 109.8 | 74.1 - 109.8 |

| Precision (RSD %) | < 10 | < 10 | < 10 |

| LOD (mM) | 0.13 | 0.09 | 0.03 |

| LOQ (mM) | 0.43 | 0.29 | 0.09 |

These findings underscore the robustness and sensitivity of CZE as an analytical tool. The method's advantages, including high separation efficiency, short analysis times, and low consumption of reagents and samples, make it a valuable technique for the research and characterization of ω-hydroxyalkanoates. creative-biolabs.com

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Cost-Effective Bioproduction of ω-Hydroxyalkanoates

The commercial viability of ω-hydroxyalkanoate-based bioplastics hinges on the development of sustainable and economically competitive production processes. A primary challenge is the high cost of raw materials, which can account for up to 50% of the total manufacturing cost. mdpi.com Research is actively exploring the use of inexpensive and renewable feedstocks to replace conventional, often costly, carbon sources.

One promising approach is the utilization of lignocellulosic biomass, such as agricultural residues and forestry waste. mdpi.com These abundant materials can be converted into fermentable sugars, providing a low-cost substrate for microbial production. mdpi.com Additionally, industrial by-products and waste streams, like crude glycerol (B35011) from biodiesel production, are being investigated as alternative feedstocks, which not only reduces production costs but also addresses waste management issues. mdpi.commdpi.com

Furthermore, the use of autotrophic bacteria that can utilize carbon dioxide (CO₂) as a carbon source is a particularly innovative strategy. frontiersin.orgnih.gov This approach has the dual benefit of producing valuable biopolymers while simultaneously capturing a greenhouse gas. frontiersin.org The development of "next-generation industrial biotechnology" (NGIB) platforms, which may involve extremophilic microorganisms like Halomonas bluephagenesis, could enable non-sterile, open fermentation processes, significantly cutting down on operational costs. mdpi.comnih.gov

| Feedstock Category | Examples | Potential for Cost Reduction | Sustainability Benefit |

| Lignocellulosic Biomass | Agricultural residues, wheat straw | High | Utilizes abundant, non-food competing resources |

| Industrial By-products | Crude glycerol, molasses | High | Waste valorization, circular economy |

| Gaseous Carbon Sources | Carbon dioxide (CO₂) | Medium to High | Greenhouse gas utilization |

| Municipal/Household Waste | Food waste, wastewater | High | Waste reduction and valorization |

Exploration of Novel Biocatalysts and Engineered Microbial Strains for Specific Pathways

Metabolic engineering and synthetic biology are pivotal in designing microbial cell factories for the efficient production of specific ω-hydroxyalkanoates like 6-hydroxyheptanoate. The focus is on creating robust and highly productive microbial strains through the introduction of novel biocatalysts and the optimization of metabolic pathways.

A key area of research involves cytochrome P450 monooxygenases (P450s), a diverse group of enzymes capable of hydroxylating fatty acids at specific positions. nih.govresearchgate.net By selecting or engineering P450s with high regioselectivity, it is possible to direct the hydroxylation process to the desired carbon atom, leading to the synthesis of specific ω-hydroxyalkanoates. researchgate.net For instance, P450s can catalyze the addition of a hydroxyl group to the terminal (ω) carbon of a fatty acid. wikipedia.org

Host organisms such as Escherichia coli and Pseudomonas putida are common choices for metabolic engineering due to their well-characterized genetics and rapid growth. unl.eduacs.orgresearchgate.net Advanced genetic tools like CRISPR/Cas9 are being employed to modify the genomes of these bacteria with high precision. mdpi.com Engineering efforts include:

Overexpression of key enzymes: Increasing the expression of enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase or specific P450s, can enhance the production of the target molecule. unl.eduresearchgate.net

Deletion of competing pathways: Knocking out genes involved in metabolic pathways that divert precursors away from the desired product can increase the carbon flux towards ω-hydroxyalkanoate synthesis. unl.eduresearchgate.netnih.gov

Introduction of novel pathways: Expressing heterologous genes from other organisms can create new biosynthetic routes for producing non-native compounds. researchgate.net

For example, engineered E. coli has been successfully used to produce hydroxy fatty acids directly from glucose by co-expressing a fatty acid hydroxylase (CYP102A1) and modifying the fatty acid metabolism of the host. unl.eduresearchgate.net Similarly, various Pseudomonas species are being engineered to produce a range of polyhydroxyalkanoates (PHAs) with tailored monomer compositions. acs.orgmdpi.com

Expansion of Polymer Applications through Tailored ω-Hydroxyalkanoate Monomers

The versatility of polyhydroxyalkanoates (PHAs) as bioplastics stems from the wide variety of monomers that can be incorporated into the polymer chain. nih.govnih.gov By controlling the monomer composition, it is possible to tailor the physical and mechanical properties of the resulting polymer to suit specific applications. mdpi.comdigitellinc.com The inclusion of monomers like 6-hydroxyheptanoate can significantly influence these properties.

PHAs are broadly classified based on the chain length of their constituent monomers:

Short-chain-length PHAs (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms (e.g., 3-hydroxybutyrate). These polymers are typically stiff and brittle, similar to polypropylene. nih.govugr.es

Medium-chain-length PHAs (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms (e.g., 6-hydroxyheptanoate would contribute to this class). These polymers are more flexible and elastomeric, with lower crystallinity and a higher elongation-to-break ratio. nih.gov

By creating copolymers that incorporate both scl- and mcl-monomers, researchers can produce materials with a wide spectrum of properties, from thermoplastic to elastomeric. ugr.esnih.gov For instance, the incorporation of 3-hydroxyvalerate (B1259860) into a poly(3-hydroxybutyrate) backbone results in a less stiff and more flexible material. nih.gov Similarly, the inclusion of 6-hydroxyheptanoate could yield a polymer with enhanced flexibility and toughness. This ability to fine-tune polymer properties opens up a vast range of potential applications, including in packaging, 3D printing, and biomedical devices. dagregory.comnih.gov

| Monomer Type | Example Monomer(s) | Resulting Polymer Properties | Potential Applications |

| Short-Chain-Length (SCL) | 3-Hydroxybutyrate (3HB) | Stiff, brittle, thermoplastic | Rigid packaging, disposable cutlery |

| Short-Chain-Length (SCL) Copolymer | 3-Hydroxybutyrate-co-3-hydroxyvalerate (PHBV) | Less stiff, tougher than PHB | Flexible films, bottles |

| Medium-Chain-Length (MCL) | 3-Hydroxyhexanoate, 3-Hydroxyoctanoate (B1259324) | Flexible, elastomeric, low crystallinity | Adhesives, coatings, soft tissue engineering |

| SCL-MCL Copolymer | P(3HB-co-3HHx) | Intermediate properties, enhanced toughness | Medical implants, drug delivery systems |

Deeper Understanding of Complex Metabolic Roles and Interconnections in Biological Systems

In nature, PHAs serve as intracellular storage materials for carbon and energy, accumulated by bacteria under conditions of nutrient limitation when a carbon source is abundant. ugr.esnih.govnih.gov Understanding the intricate metabolic pathways and regulatory networks that govern the synthesis and degradation of these polymers is crucial for optimizing their biotechnological production.

The biosynthesis of ω-hydroxyalkanoate monomers is closely linked to central carbon metabolism, particularly fatty acid synthesis and degradation (β-oxidation). nih.govresearchgate.netnih.gov In many bacteria, intermediates from the β-oxidation cycle can be channeled into PHA production. nih.gov Alternatively, monomers can be synthesized "de novo" from acetyl-CoA. researchgate.netresearchgate.net

Research is ongoing to elucidate the roles of specific enzymes and regulatory proteins in these pathways. For example, enzymes like (R)-specific enoyl-CoA hydratases (PhaJ) and 3-hydroxyacyl-ACP-CoA transferases (PhaG) are key players in supplying monomers for PHA synthesis from fatty acid metabolism. researchgate.netnih.gov The discovery of multiple enzyme homologs with overlapping functions suggests a high degree of metabolic redundancy, ensuring the robustness of these pathways. nih.gov

A deeper comprehension of these metabolic interconnections will enable more rational and effective metabolic engineering strategies. By identifying and alleviating metabolic bottlenecks, redirecting carbon flux more efficiently, and understanding the global regulation of these pathways, it will be possible to further enhance the yields and productivity of microbial systems for producing specific ω-hydroxyalkanoates like 6-hydroxyheptanoate.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing sodium 6-hydroxyheptanoate with high yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 6-hydroxyheptanoic acid followed by neutralization with sodium hydroxide. Key steps include:

- Refluxing the hydroxy acid with a catalytic acid (e.g., H₂SO₄) in anhydrous ethanol to form the ethyl ester.

- Purification via vacuum distillation or column chromatography to isolate intermediates.

- Neutralization with NaOH under controlled pH (7.0–8.0) to yield the sodium salt.

- Validation of purity using titration (acid-base or ion-selective electrodes) and HPLC with UV detection .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural characterization requires a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH), carboxylate (-COO⁻), and aliphatic protons to confirm the backbone structure.

- FT-IR : Identify O-H stretching (3200–3600 cm⁻¹) and carboxylate symmetric/asymmetric vibrations (1400–1600 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion ([M-Na]⁻) and fragmentation patterns.

- XRD (for crystalline forms): Analyze lattice parameters and compare with simulated data. Document all instrumental parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. What analytical techniques are recommended for assessing the purity of this compound in different solvent systems?

- Methodological Answer : Purity assessment depends on solvent compatibility:

- Aqueous Systems : Use ion chromatography (IC) with conductivity detection to quantify sodium counterions.

- Organic Solvents (e.g., DMSO) : Employ reverse-phase HPLC with a C18 column and UV detection at 210 nm.

- Cross-Validation : Compare results with Karl Fischer titration (for water content) and thermogravimetric analysis (TGA) for thermal stability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) using citrate (pH 2–6), phosphate (pH 7–8), and carbonate (pH 9–12).

Incubate this compound at controlled temperatures (25°C, 37°C) with periodic sampling.

Analyze degradation via HPLC-MS to identify byproducts (e.g., lactones or decarboxylated species).

- Statistical Models : Apply first-order kinetics to calculate degradation rate constants (k) and Arrhenius plots for activation energy. Use ANOVA to assess pH/temperature interactions .

Q. What methodologies are effective in resolving contradictions between reported biological activities of this compound across studies?

- Methodological Answer : Address discrepancies through:

- Systematic Review : Extract data from studies meeting predefined inclusion criteria (e.g., in vitro vs. in vivo models, dose ranges).

- Meta-Analysis : Pool IC₅₀ values using random-effects models to account for heterogeneity. Adjust for confounding variables (e.g., cell line viability assays vs. whole-organism toxicity).

- Dose-Response Replication : Conduct parallel experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate protocol-driven variability .

Q. What statistical approaches are appropriate for analyzing variability in kinetic data during this compound degradation studies?

- Methodological Answer :

- Data Preprocessing : Normalize time-course data to initial concentrations and exclude outliers via Grubbs’ test.

- Model Selection : Compare fits to zero-order, first-order, and second-order models using Akaike Information Criterion (AIC).

- Uncertainty Quantification : Apply Monte Carlo simulations to propagate errors from instrumental measurements (e.g., HPLC peak integration) .

Key Methodological Considerations

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration logs) per FAIR principles .

- Hypothesis Testing : Frame hypotheses as mechanistic predictions (e.g., "Increased pH will accelerate hydrolysis due to base-catalyzed ester cleavage") rather than vague statements .

- Data Contradictions : Use sensitivity analyses to identify critical variables (e.g., trace metal contaminants in buffers affecting stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.